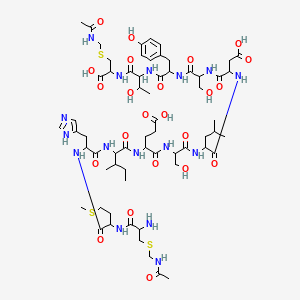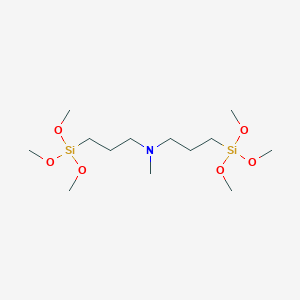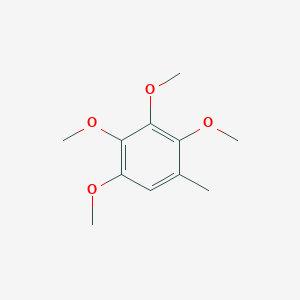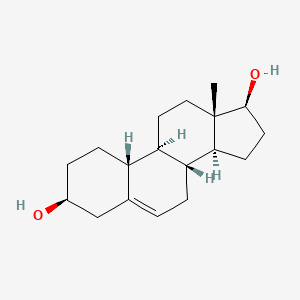
2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile
Übersicht
Beschreibung
2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile (2CP2PAN) is a chemical compound with a wide range of applications in scientific research. It is a versatile and robust compound that has been used in a variety of experiments, ranging from biochemical and physiological studies to synthetic organic chemistry. 2CP2PAN has been used to study the mechanism of action of various drugs, as well as to gain insight into the biochemical and physiological effects of these drugs. In addition, 2CP2PAN has been used to synthesize a variety of compounds for further research.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Inhibitory Effect on Mild Steel Corrosion : A study by Mashuga, Olasunkanmi, & Ebenso (2017) found that 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile was effective in inhibiting the corrosion of mild steel in acidic environments. The compound demonstrated mixed-type inhibition properties and was involved in both physisorption and chemisorption processes.
Synthesis of Novel Compounds
- Creation of New Scaffolds : Research by Herold et al. (2007) involved the synthesis of a new class of compounds, including 7H,8H-pyrimido[1,6-b]pyridazin-6,8-dione derivatives, using 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile.
Antimicrobial Applications
- Antimicrobial and Antifungal Properties : A 2009 study by Foks et al. explored the synthesis of new pyridazine derivatives, including those based on 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile, and tested their antibacterial and fungicidal activities.
Drug Design and Biological Evaluation
- Analgesic Agents : Aggarwal, Kaushik, Kumar, & Saini (2020) conducted a study (link) on synthesizing and evaluating 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives as analgesic agents. They found some compounds exhibiting moderate to good analgesic activity.
Chemical Structure Analysis
- Structural Elucidation of Complex Molecules : A 2003 study by Pollesello & Nore demonstrated the use of pulsed-field-gradient heteronuclear NMR for the complete structure determination of complex molecules containing clusters of protonated and unprotonated nitrogens, including those derived from 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile.
Eigenschaften
IUPAC Name |
2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-12-7-6-11(15-16-12)10(8-14)9-4-2-1-3-5-9/h1-7,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFQUMVXIBTANI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420734 | |
| Record name | (6-Chloropyridazin-3-yl)(phenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile | |
CAS RN |
73535-73-6 | |
| Record name | (6-Chloropyridazin-3-yl)(phenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Chlorobenzo[d]oxazole](/img/structure/B1588422.png)

